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molecular formula C15H12BrFO2 B8287732 (3-Bromo-2-fluorophenyl)(4-methoxy-2-methylphenyl)methanone CAS No. 680610-74-6

(3-Bromo-2-fluorophenyl)(4-methoxy-2-methylphenyl)methanone

Cat. No. B8287732
M. Wt: 323.16 g/mol
InChI Key: VYRWHQWIKFAGFS-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step B from 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (8 g, 31 mmol) and 2-methyl-4-methoxyphenyl magnesium bromide ((70 ml, 0.5 M in THF) to give 3.58 g of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
2-methyl-4-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:14])=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5](N(OC)C)=[O:6].[CH3:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:17]=1[Mg]Br>C1COCC1>[Br:1][C:2]1[C:3]([F:14])=[C:4]([C:5]([C:17]2[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=2[CH3:15])=[O:6])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)N(C)OC)C=CC1)F
Step Two
Name
2-methyl-4-methoxyphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)OC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(=O)C1=C(C=C(C=C1)OC)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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